molecular formula C8H18ClNO2 B1267968 Ethyl 6-aminohexanoate hydrochloride CAS No. 3633-17-8

Ethyl 6-aminohexanoate hydrochloride

Cat. No. B1267968
CAS RN: 3633-17-8
M. Wt: 195.69 g/mol
InChI Key: MMSVBKQTXSDWQN-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate hydrochloride, also known as 6-aminohexanoic acid ethyl ester hydrochloride, is an organic compound with the molecular formula C7H15NO2•HCl. It is a white crystalline solid that is soluble in water and ethanol. 6-aminohexanoic acid ethyl ester hydrochloride is a widely used reagent in organic synthesis, and is used in a variety of applications, including pharmaceuticals, food additives, and cosmetics.

Scientific Research Applications

  • Biomonitoring and Health Safety : It's used as a model compound to understand the excretion and metabolism of industrial chemicals. For instance, a study demonstrated the use of ethyl 6-aminohexanoate hydrochloride for biological monitoring of isocyanates and related amines. The study assessed the urinary excretion of the compound in humans, providing insights into occupational health safety and exposure assessment (Brorson et al., 1990).

  • Chemical Synthesis and Thermosensitive Properties : this compound plays a role in the synthesis of phosphazene derivatives. This involves the reaction of cyclophosphazenes with carboxylic amino acid esters, including this compound. Such derivatives exhibit thermosensitive properties, crucial for biomedical applications (Uslu et al., 2017).

  • Role in Structural Chemistry : This compound serves as a hydrophobic, flexible structural element in various molecular structures. It's significant in the synthesis of modified peptides and polyamide synthetic fibers, and often used as a linker in biologically active structures (Markowska et al., 2021).

  • Applications in Medicinal Chemistry : this compound is used in the synthesis of various pharmaceutical compounds. For example, it's used in the improved synthesis of gabexate mesylate, a serine protease inhibitor (Rui, 2011).

  • Environmental Biotechnology : The study of enzymes that degrade polymers containing 6-aminohexanoic acid is essential for understanding the biodegradation of certain plastics. An example is the study of 6-aminohexanoic acid cyclic dimer hydrolase from Achromobacter guttatus, which provides insights into the biodegradation process of certain nylons (Kinoshita et al., 1977).

Safety and Hazards

Ethyl 6-aminohexanoate hydrochloride is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, ingestion, and inhalation . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

The paper “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” discusses the synthesis process of this compound .

Biochemical Analysis

Biochemical Properties

Ethyl 6-aminohexanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 6-aminohexanoate aminotransferase, which catalyzes the conversion of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors . This reaction requires pyridoxal phosphate as a cofactor. Additionally, adipate semialdehyde dehydrogenase catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor . These interactions highlight the importance of this compound in metabolic pathways.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the binding of this compound to 6-aminohexanoate aminotransferase results in the conversion of 6-aminohexanoate to adipate semialdehyde . This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects observed at specific dosages, with higher doses leading to toxic or adverse effects . For example, high doses of this compound can result in significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to carefully determine the appropriate dosage to avoid adverse effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the key pathways is the conversion of 6-aminohexanoate to adipate via adipate semialdehyde . This pathway involves the enzymes 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase, which catalyze the respective reactions. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can participate in metabolic reactions. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

properties

IUPAC Name

ethyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSVBKQTXSDWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332521
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3633-17-8
Record name 3633-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 6-aminocaproate hydrochloride was prepared from 6-aminocaproic acid, thionyl chloride, and ethanol by the general method of C. Temple, Jr., R. D. Elliott, and J. A. Montgomery, J. Med. Chem., 1988, 31, 697-700. The general method described in Step 1 of Example 1 was used to react 4-chloro-3-nitroquinoline (41.7 g, 200 mmol), ethyl 6-aminocaproate hydrochloride (46.9 g, 240 mmol) and triethylamine (50.6 g, 500 mmol) in dichloromethane for 15 hours to provide ethyl 6-(3-nitroquinolin-4-ylamino)hexanoate (60.6 g) as a yellow solid.
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Synthesis routes and methods II

Procedure details

Anhydrous ethanol (400 mL) was cooled to −78° C., and thionyl chloride (63.34 mL, 868.4 mmol) was added. The reaction was stirred for one hour at −78° C., and solid 6-aminocaproic acid (100.0 g, 723.7 mmol) was then added. The reaction was allowed to warm to ambient temperature slowly, stirred overnight, and then concentrated under reduced pressure. The residue was recrystallized from ethyl acetate:diethyl ether to provide 137 g of ethyl 6-aminocaproate hydrochloride as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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